![molecular formula C12H12ClNO2 B1454731 3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol CAS No. 1422283-16-6](/img/structure/B1454731.png)
3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol
Overview
Description
3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol is a unique chemical compound with the empirical formula C12H12ClNO2 . It has a molecular weight of 237.68 and is typically found in solid form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol can be represented by the SMILES stringOCCCc1cc(no1)-c2ccc(Cl)cc2
. This compound contains an isoxazole ring, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Chemical Reactions Analysis
While specific chemical reactions involving 3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol are not detailed in the literature, isoxazoles in general have been found to possess a labile N–O bond capable of cleavage, allowing for the production of various 1,3-bifunctional derivatives of carbonyl compounds .Physical And Chemical Properties Analysis
3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol is a solid compound . Its molecular weight is 237.68 , and its empirical formula is C12H12ClNO2 .Scientific Research Applications
Larvicidal Properties
The compound's synthesis and evaluation for larvicidal activity against Aedes aegypti larvae have been studied. Modifications in the C-5 side-chain of isoxazoles, including 3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol, showed promising results in controlling larvae populations (da Silva-Alves et al., 2013).
Antifungal Activity
Isoxazole derivatives, including those similar to 3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol, have been synthesized and evaluated for their antifungal properties. These compounds demonstrated effectiveness against various fungal species, including Candida albicans and Aspergillus fumigatus (Chevreuil et al., 2007).
Antimicrobial and Anticancer Potential
The compound has been analyzed for its antimicrobial and anticancer properties. Molecular docking studies indicated its potential binding with different proteins, suggesting its bioactive nature. This includes potential antibacterial and antifungal effects, as well as interaction with cancer-related proteins (Viji et al., 2020).
Corrosion Inhibition
Research has shown that similar compounds can act as corrosion inhibitors, particularly in the protection of mild steel in acidic environments. This implies potential industrial applications for 3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol in protecting metal surfaces (Olasunkanmi & Ebenso, 2019).
Spectroscopic and Computational Analysis
Extensive spectroscopic and computational analyses have been performed on similar compounds. These studies focus on understanding the molecular structure, vibrational spectra, and chemical reactivity, which are crucial in determining the compound's potential applications in various fields (Jayasudha et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-10-5-3-9(4-6-10)12-8-11(16-14-12)2-1-7-15/h3-6,8,15H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFGNGNUSOUMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CCCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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